molecular formula C30H34O5 B13422662 (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane

Cat. No.: B13422662
M. Wt: 474.6 g/mol
InChI Key: GJRZTGOFUKVYMR-NOZRFFRFSA-N
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Description

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane is a complex organic compound with a unique structure characterized by multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane involves multiple steps, starting from simpler precursorsThe reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-methyl-6-[(phenylsulfanyl)oxy]tetrahydro-2H-pyran: Similar structure but with different substituents.

    (2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol: Similar backbone with different functional groups.

Uniqueness

The uniqueness of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane

InChI

InChI=1S/C30H34O5/c1-3-19-31-30-29(34-22-26-17-11-6-12-18-26)28(33-21-25-15-9-5-10-16-25)27(23(2)35-30)32-20-24-13-7-4-8-14-24/h3-18,23,27-30H,1,19-22H2,2H3/t23-,27+,28+,29-,30-/m0/s1

InChI Key

GJRZTGOFUKVYMR-NOZRFFRFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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